molecular formula C18H15N3O5S2 B4854948 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate CAS No. 6425-99-6

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B4854948
CAS No.: 6425-99-6
M. Wt: 417.5 g/mol
InChI Key: SDKCVLKTRLFWIV-YBEGLDIGSA-N
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Description

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.04531293 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is a member of the thiazolidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of the compound includes a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety. The presence of these functional groups contributes to its biological properties.

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, related compounds have shown potent activity against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some studies . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 1: Antibacterial Activity of Thiazolidine Derivatives

Compound NameTarget BacteriaInhibition Rate (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
S. aureus91.66
4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}E. coliTBD
S. aureusTBD

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies have demonstrated effectiveness against various fungal strains including Phytophthora infestans and Fusarium solani. One study reported that certain derivatives exhibited comparable or superior efficacy to established fungicides .

Table 2: Antifungal Efficacy of Thiazolidine Derivatives

Compound NameTarget FungiEfficacy Comparison
Thiazolidine Derivative AP. infestansComparable to control
F. solaniSuperior to control
Alternaria solaniTBD

Anticancer Activity

Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties. The mechanism may involve induction of apoptosis in cancer cells, as evidenced by assays showing reduced viability in various human cancer cell lines .

Case Study: Anticancer Effects
A study investigated the cytotoxic effects of thiazolidine derivatives on human pancreatic cancer cells (Patu8988). Results indicated significant apoptosis induction at specific concentrations, suggesting potential for further development as anticancer agents.

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities, including:

1. Anticancer Properties

  • Studies have shown that compounds with thiazolidinone structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

2. Antimicrobial Activity

3. Enzyme Inhibition

  • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation and has been targeted in cancer therapy .

Case Studies

Several studies have been conducted to evaluate the efficacy of related compounds:

Case Study 1: Thiazolidinone Derivatives
A study investigated a series of thiazolidinone derivatives' anticancer activities, highlighting their ability to inhibit CDK activity and induce apoptosis in various cancer cell lines. The results indicated that modifications to the thiazolidinone structure significantly influenced biological activity, suggesting similar potential for the target compound .

Case Study 2: Sulfonamide Antibiotics
Research on sulfonamide antibiotics has shown their effectiveness against bacterial infections by inhibiting folic acid synthesis in bacteria. While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties that warrant further exploration .

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-11(22)20-13-4-8-15(9-5-13)28(24,25)26-14-6-2-12(3-7-14)10-16-17(23)21-18(19)27-16/h2-10H,1H3,(H,20,22)(H2,19,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKCVLKTRLFWIV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366795
Record name ZINC02774752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-99-6
Record name ZINC02774752
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
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4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

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